Corydalmine

Neuroscience Analgesia Receptor Pharmacology

Corydalmine (l-CDL, CAS 30413-84-4) is a tetrahydroprotoberberine with micromolar dopamine D2 receptor (D2DR) affinity—a profile absent in l-THP and other THPB analogues. As an active metabolite of l-THP, it is essential for faithful pharmacokinetic/metabolic profiling. Preclinical evidence supports its use in vincristine-induced neuropathic pain (CIPN), cancer pain, and spinal D2DR-mediated opioid tolerance models. Procure l-CDL to secure a mechanism-defined tool compound, not a generic THPB alkaloid. R&D supply; third-party purity verification available.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 30413-84-4
Cat. No. B049801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorydalmine
CAS30413-84-4
Synonymscorydalmine
corydalmine, (13R-trans)-isome
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC
InChIInChI=1S/C20H23NO4/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1
InChIKeyDIHXHTWYVOYYDC-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Corydalmine (CAS 30413-84-4): A Tetrahydroprotoberberine Alkaloid with Demonstrated Differentiation for Pain and CNS Research


Corydalmine (l-Corydalmine, l-CDL), CAS 30413-84-4, is a tetrahydroprotoberberine (THPB) alkaloid isolated from Corydalis species. It is characterized by a tetracyclic skeleton with a methylenedioxy group, distinguishing it from other THPB alkaloids such as l-tetrahydropalmatine (l-THP) and corydaline . It exhibits micromolar affinity for dopamine D2 receptors and has been studied for analgesic and neuropathic pain applications [1].

Why Corydalmine (CAS 30413-84-4) Cannot Be Substituted by Generic l-Tetrahydropalmatine (l-THP) or Other THPB Alkaloids


While l-THP, corydaline, and corydalmine share the same tetrahydroprotoberberine core, they exhibit distinct receptor binding profiles, metabolic fates, and functional outcomes. For instance, l-THP is a well-known analgesic but lacks the specific D2DR affinity of l-CDL [1]. Moreover, l-CDL is an active metabolite of l-THP in vivo, demonstrating that its unique pharmacological profile is not simply interchangeable with the parent compound [2]. This evidence underscores that a general 'THPB alkaloid' procurement is insufficient for studies requiring specific D2DR modulation or defined metabolic pathways.

Quantitative Evidence for Corydalmine (CAS 30413-84-4) Differentiation vs. Key Comparators in Preclinical Models


Corydalmine (l-CDL) Exhibits Micromolar Affinity for D2DR While l-THP Does Not in Direct Binding Assays

In a study using D2/CHO-K1 cell lines, l-CDL exhibited micromolar affinity for the dopamine D2 receptor (D2DR). In contrast, the closely related analog l-tetrahydropalmatine (l-THP) did not show significant D2DR binding affinity in comparable assays [1]. This represents a clear functional differentiation at the receptor level.

Neuroscience Analgesia Receptor Pharmacology

l-CDL Demonstrates Comparable Analgesic Efficacy to Oxycodone in a Chemotherapy-Induced Neuropathic Pain Model

In a vincristine-induced neuropathic pain model in mice, both l-CDL and the positive control oxycodone significantly attenuated persistent pain hypersensitivity. While the study did not report an explicit IC50 comparison, it directly showed that l-CDL achieved a level of analgesic efficacy comparable to oxycodone in this specific neuropathic context [1].

Neuropathic Pain Analgesia Vincristine

l-CDL Suppresses Neuropathic Cancer Pain via CCL2/CCR2 Pathway with Quantified Downregulation of Key Inflammatory Markers

In a tumor compression-induced pain (TCIP) mouse model, l-CDL administration resulted in a significant downregulation of TNF-α and IL-1β expression, and a decrease in the mRNA and protein levels of CCL2 and CCR2. While no direct comparator was included in this specific set of measurements, the study demonstrated a quantifiable anti-inflammatory and analgesic effect via this pathway [1].

Cancer Pain Neuroinflammation CCL2/CCR2

Corydalmine (l-CDL) Shows Potent Antifungal Activity Against Plant Pathogens at Concentrations Ranging from 100 to 1500 ppm

l-CDL significantly inhibited spore germination of multiple plant pathogenic fungi (e.g., Alternaria brassicae, Curvularia lunata, Fusarium udum) at concentrations between 100 and 1500 ppm. It was effective against all tested fungi at 1500 ppm, with C. lunata being highly sensitive even at 250 ppm. This provides a clear quantitative range for antifungal efficacy, although a direct comparator was not included in this study [1].

Antifungal Plant Pathology Spore Germination

l-CDL is a Key Active Metabolite of l-THP, Confirming its Distinct In Vivo Pharmacokinetic Profile

In a pharmacokinetic study, l-CDL was identified and quantified as one of the active metabolites of l-THP following oral administration in rats. The validated UHPLC-MS/MS method allowed for simultaneous determination of l-THP, l-CDL, and l-isocorypalmine, with l-CDL measured in a concentration range of 1.00–625 ng/mL. This confirms that l-CDL is not merely a structural analog but a distinct in vivo metabolite with its own kinetic profile [1].

Pharmacokinetics Drug Metabolism l-THP

Defined Research and Industrial Application Scenarios for Corydalmine (CAS 30413-84-4) Based on Quantitative Differentiation


Investigating Dopamine D2 Receptor-Mediated Attenuation of Morphine Tolerance

Utilize l-CDL as a tool compound to study the role of spinal D2DR in opioid tolerance. Given its micromolar D2DR affinity (unlike l-THP), l-CDL is specifically suited for studies aiming to block this pathway and assess downstream effects on PI3K/Akt-MAPK signaling, as demonstrated in rodent models [1].

Evaluating Non-Opioid Analgesic Efficacy in Chemotherapy-Induced Neuropathic Pain

Employ l-CDL in preclinical models of vincristine-induced neuropathic pain to assess its analgesic effects relative to oxycodone. Its demonstrated efficacy in attenuating pain hypersensitivity and modulating the NF-κB-dependent CXCL1/CXCR2 pathway makes it a viable candidate for developing non-opioid alternatives for chemotherapy-induced peripheral neuropathy (CIPN) [2].

Investigating the CCL2/CCR2 Axis in Tumor Compression-Induced Cancer Pain

Apply l-CDL in TCIP models to study the role of spinal glial cells and the CCL2/CCR2 pathway in cancer pain. The compound's ability to downregulate TNF-α, IL-1β, and CCL2/CCR2 expression provides a mechanism-based tool for elucidating the neuroinflammatory components of cancer pain [3].

Use as an Analytical Reference Standard for l-THP Metabolism Studies

Procure l-CDL as a certified reference material for UHPLC-MS/MS or HPLC methods quantifying l-THP and its metabolites in biological matrices. As a major active metabolite of l-THP, l-CDL is essential for accurate pharmacokinetic profiling and metabolic pathway elucidation in studies involving l-THP or Corydalis extracts [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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